1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a fluorine atom, a methyl group, and a sulfonyl chloride functional group attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The ethyl, fluoro, and methyl groups are introduced through various substitution reactions. For instance, the ethyl group can be added via alkylation using ethyl halides, while the fluorine atom can be introduced through fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride.
Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can participate in oxidation reactions, where the sulfonyl chloride group can be converted to sulfonic acid derivatives. Reduction reactions can also occur, particularly at the pyrazole ring, leading to the formation of reduced pyrazole derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds, expanding its utility in organic synthesis.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic residues in proteins.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities, due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity is leveraged to create functionalized products.
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl chloride group can form covalent bonds with amino acids such as lysine, serine, and cysteine in proteins, leading to enzyme inhibition or protein modification. This covalent modification can alter the activity of enzymes and proteins, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride can be compared with other pyrazole derivatives, such as:
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
1-Phenyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic properties.
1-Methyl-3-ethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with different substitution patterns, affecting its chemical behavior.
Properties
IUPAC Name |
1-ethyl-5-fluoro-3-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2O2S/c1-3-10-6(8)5(4(2)9-10)13(7,11)12/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMGNGFKYBSAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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